N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide
Description
N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[45]decane-9-carboxamide is a complex organic compound that features a spirocyclic structure with a benzothiophene moiety
Properties
IUPAC Name |
N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-13-11-21(12-19(24-13)7-8-23-14(19)2)18(22)20-10-16-9-15-5-3-4-6-17(15)25-16/h3-6,9,13-14H,7-8,10-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLTUCXOIRLUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2(O1)CCOC2C)C(=O)NCC3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of N-benzylacrylamides via copper-catalyzed difluoroalkylation and dearomatizing cyclization processes . The reaction conditions often include the use of ethyl bromodifluoroacetate and a copper catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiophene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene moiety and exhibit similar biological activities.
Spirocyclic compounds: Compounds with spirocyclic structures often have unique chemical and biological properties.
Uniqueness
N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide is unique due to its combination of a benzothiophene moiety with a spirocyclic structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
